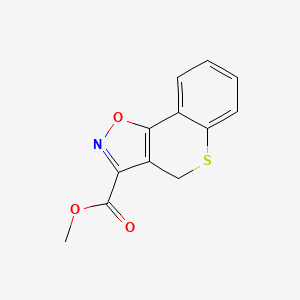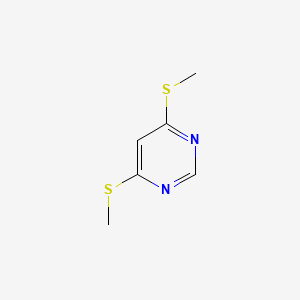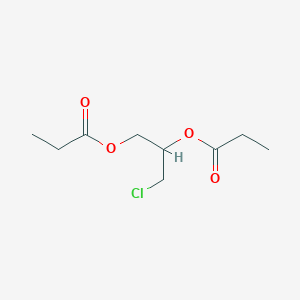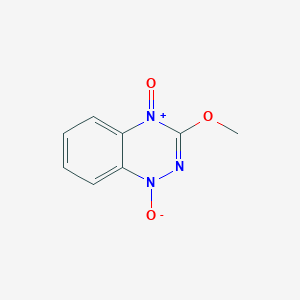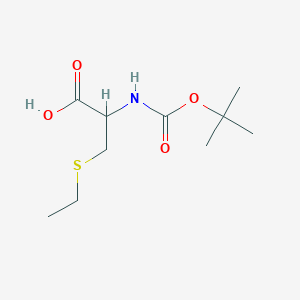
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a nitrophenoxyethyl group, and a piperazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Synthesis of the Nitrophenoxyethyl Intermediate: This step involves the nitration of phenol followed by etherification to introduce the ethyl group.
Coupling with Piperazine: The intermediates are then coupled with piperazine under controlled conditions to form the desired piperazinyl compound.
Final Assembly and Purification: The final step involves the assembly of the butanone backbone and purification of the product to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated purification systems are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenoxyethyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone
- 1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-propanone
Uniqueness
1-(4-Fluorophenyl)-4-(4-(2-(4-nitrophenoxy)ethyl)-1-piperazinyl)-1-butanone dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40986-90-1 |
|---|---|
Molekularformel |
C22H28Cl2FN3O4 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C22H26FN3O4.2ClH/c23-19-5-3-18(4-6-19)22(27)2-1-11-24-12-14-25(15-13-24)16-17-30-21-9-7-20(8-10-21)26(28)29;;/h3-10H,1-2,11-17H2;2*1H |
InChI-Schlüssel |
GUJFEVCRVBOPKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CCOC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


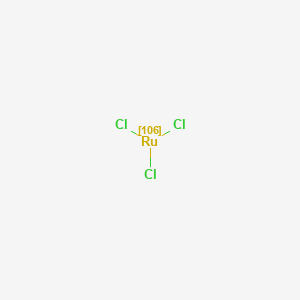

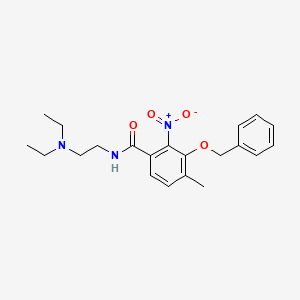
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
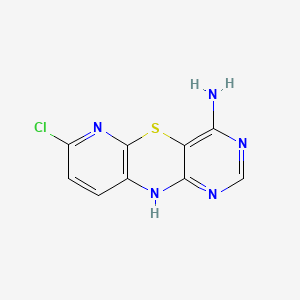
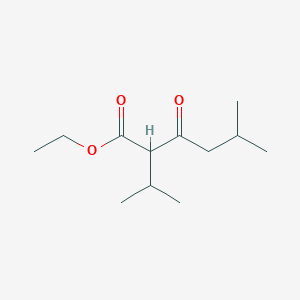
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)
